N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-HYDROXYPHENYL)-3-METHYLBUTANAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, a carbamoyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-HYDROXYPHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the carbamoyl group, and the attachment of the hydroxyphenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-HYDROXYPHENYL)-3-METHYLBUTANAMIDE undergoes several types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-HYDROXYPHENYL)-3-METHYLBUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-HYDROXYPHENYL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
- (1,1-Dioxo-1lambda6-thiolan-3-yl)urea
Uniqueness
(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(3-HYDROXYPHENYL)-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H23N3O5S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-hydroxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C16H23N3O5S/c1-10(2)14(15(21)17-11-4-3-5-13(20)8-11)19-16(22)18-12-6-7-25(23,24)9-12/h3-5,8,10,12,14,20H,6-7,9H2,1-2H3,(H,17,21)(H2,18,19,22)/t12?,14-/m0/s1 |
InChI Key |
WTPUDZONOLIAML-PYMCNQPYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC(=CC=C1)O)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)O)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.